molecular formula C12H11N3O2S2 B11800265 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine

5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine

Cat. No.: B11800265
M. Wt: 293.4 g/mol
InChI Key: YCAIOUGWCJTEKN-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine is a heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno ring fused with a pyrazole ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-phenyl-3-thiosemicarbazide with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the thienopyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted thienopyrazoles.

Scientific Research Applications

5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Thieno[2,3-b]pyridines: Another class of heterocyclic compounds with a thieno ring fused to a pyridine ring, known for their diverse applications in medicinal chemistry.

Uniqueness

5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group and the phenyl ring enhances its potential for specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H11N3O2S2

Molecular Weight

293.4 g/mol

IUPAC Name

5-methylsulfonyl-4-phenyl-2H-thieno[2,3-c]pyrazol-3-amine

InChI

InChI=1S/C12H11N3O2S2/c1-19(16,17)12-8(7-5-3-2-4-6-7)9-10(13)14-15-11(9)18-12/h2-6H,1H3,(H3,13,14,15)

InChI Key

YCAIOUGWCJTEKN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C2=C(NN=C2S1)N)C3=CC=CC=C3

Origin of Product

United States

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